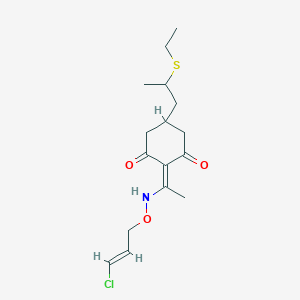
C-Demethyl Clethodim
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves complex organic reactions that can be adapted for the synthesis of C-Demethyl clethodim. For instance, the synthesis of (-)-demethyl (C-11) cezomycin as described in the second paper involves a Kulinkovich reaction and a cascade of ring-opening and desilylation-oxidation steps . Similarly, the synthesis of fragments of 24-demethylbafilomycin C1, as mentioned in papers three and four, employs strategies like anti-selective aldol condensation and ring-closing metathesis (RCM) . These methods could potentially be applied to the synthesis of C-Demethyl clethodim with appropriate modifications to the starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of C-Demethyl clethodim would differ from clethodim by the absence of a methyl group. This change could influence the three-dimensional conformation of the molecule and its interaction with biological targets. The papers provided do not directly address the molecular structure of C-Demethyl clethodim but do discuss structural analyses of similar compounds. For example, the crystal structure analysis of an unexpected product from the demethylation of an indole compound is discussed in paper six, which highlights the importance of structural analysis in understanding the outcomes of chemical reactions .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis and modification of clethodim-related compounds are complex and require precise control over reaction conditions. The papers provided discuss various chemical reactions, such as the aldol condensation and RCM, which are crucial for constructing carbon frameworks in organic synthesis . These reactions could be relevant to the chemical reactions that C-Demethyl clethodim might undergo or be synthesized through.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound like C-Demethyl clethodim are critical for its application as a herbicide. The first paper discusses the use of 1-decyl-3-methyl imidazolium bromide ([C10mim][Br]) aqueous solution to improve the solubility of clethodim . This suggests that modifications to clethodim, such as demethylation, could also alter its solubility and other physical properties. The thermodynamic parameters and micelle formation discussed in the same paper are relevant to the understanding of how such compounds behave in solution, which is important for their formulation and application as pesticides .
科学的研究の応用
Interaction with Other Herbicides and Plant Species
One area of research focuses on the interactions between clethodim and other herbicides, such as CGA-362622, and their effects on various plant species. Studies have shown that CGA-362622 can antagonize the effectiveness of clethodim in controlling certain grass species, suggesting a complex interaction between these chemicals that can influence herbicide application strategies (Burke, Wilcut, & Porterfield, 2002). Additionally, the development of clethodim-resistant Lolium populations in Australia highlights the challenges of managing weed resistance and underscores the importance of understanding the genetic basis of herbicide resistance (Yu et al., 2007).
Formulation and Bioavailability Improvements
Research has also focused on improving the formulation of clethodim to enhance its bioavailability and efficacy. Studies have explored water-based formulations that significantly increase the solubility of clethodim, offering a potential alternative to emulsifiable concentrates and reducing the reliance on aromatic compounds (Zhou et al., 2017). Such advancements in formulation technology are crucial for enhancing the effectiveness of clethodim in agricultural applications.
Metabolic and Physiological Impacts on Plants
Clethodim's impact on plant metabolism and physiology has been another focal point of research. Studies have demonstrated that clethodim can affect the photosynthetic machinery of plants, leading to alterations in gas exchange and chlorophyll content, which may contribute to the herbicidal action of clethodim (Radwan & Soltan, 2012). These insights into the physiological effects of clethodim on plants are essential for understanding its mode of action and for developing strategies to mitigate potential negative impacts on crop plants.
Environmental Persistence and Metabolite Analysis
The environmental fate of clethodim, including its persistence and metabolite formation, has also been studied. Research has developed methods for determining clethodim and its oxidation metabolites in agricultural products, providing essential tools for assessing the environmental impact of clethodim application and ensuring food safety (Ishimitsu et al., 2001).
Resistance Mechanisms and Management
Understanding the mechanisms of resistance to clethodim in weed species is critical for developing effective weed management strategies. Research has identified specific mutations in the ACCase gene that confer resistance to clethodim in Lolium populations, offering insights into how resistance develops and how it might be overcome or managed (Saini et al., 2017).
Safety And Hazards
特性
IUPAC Name |
2-[(E)-N-[(E)-3-chloroprop-2-enoxy]-C-methylcarbonimidoyl]-5-(2-ethylsulfanylpropyl)-3-hydroxycyclohex-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO3S/c1-4-22-11(2)8-13-9-14(19)16(15(20)10-13)12(3)18-21-7-5-6-17/h5-6,11,13,19H,4,7-10H2,1-3H3/b6-5+,18-12+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVJEPZJOFFBPS-YADWXFRQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)CC1CC(=C(C(=O)C1)C(=NOCC=CCl)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCSC(C)CC1CC(=C(C(=O)C1)/C(=N/OC/C=C/Cl)/C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
C-Demethyl Clethodim | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

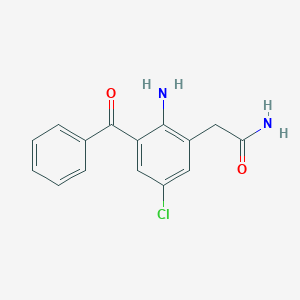

![3-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4-methoxybenzaldehyde](/img/structure/B122955.png)
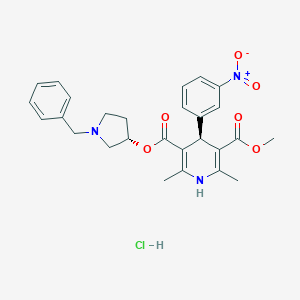
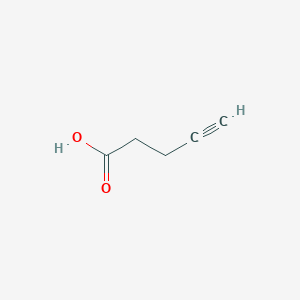
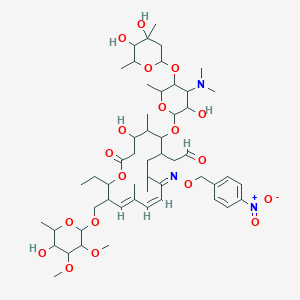
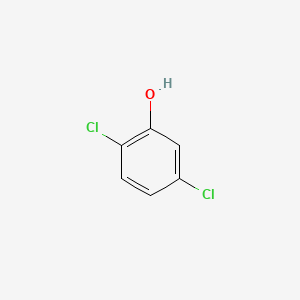
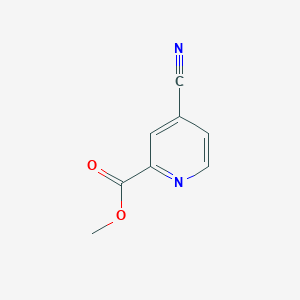
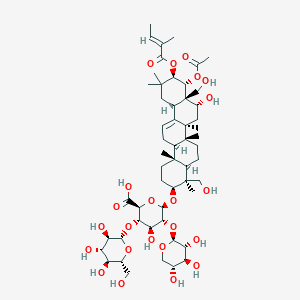
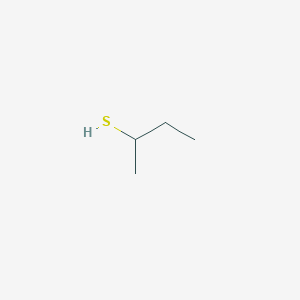
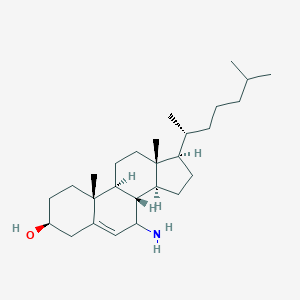
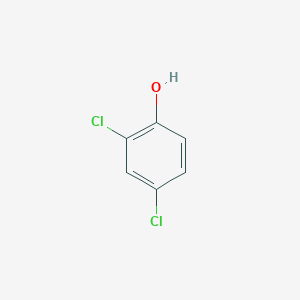
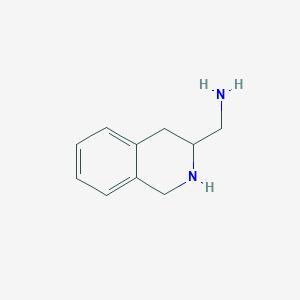
![5-[[p-(Chlorosulfonyl)phenyl]azo]salicylic Acid Methyl Ester Acetate](/img/structure/B122991.png)